molecular formula C21H25N3O5S2 B2952329 [2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 438596-99-7

[2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2952329
CAS No.: 438596-99-7
M. Wt: 463.57
InChI Key: ABTNWQCRBAMOJY-UHFFFAOYSA-N
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Description

The compound [2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate features a complex structure with distinct functional groups:

  • A piperidin-1-ylsulfonyl substituent on the anilino ring, contributing to sulfonamide-like properties.
  • A 2-oxoethyl linker connecting the anilino and pyridine moieties.
  • A 2-methylsulfanylpyridine-3-carboxylate group, combining a thioether and ester functionality.

These structural elements influence its physicochemical properties, metabolic stability, and biological activity. Below, we compare this compound with structurally analogous molecules to highlight key similarities and differences.

Properties

IUPAC Name

[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-15-8-9-16(13-18(15)31(27,28)24-11-4-3-5-12-24)23-19(25)14-29-21(26)17-7-6-10-22-20(17)30-2/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTNWQCRBAMOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Structure

The compound's structure features a piperidine ring, a sulfonyl group, and a carboxylate moiety, which are known to influence its biological properties. The molecular formula is C22H23N2O5SC_{22}H_{23}N_2O_5S, indicating the presence of various functional groups that may contribute to its activity.

PropertyValue
Molecular Weight441.56 g/mol
SolubilitySoluble in DMSO
LogP3.2
pKa7.5

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity: Compounds containing piperidine and sulfonyl groups have shown promising antifungal and antibacterial properties. For instance, derivatives of piperidine have been reported to induce apoptosis in Candida auris, a notable fungal pathogen resistant to conventional treatments .
  • Antitumor Activity: Certain piperidine-based compounds have demonstrated efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy .

Case Studies

  • Antifungal Activity against C. auris :
    • A study synthesized several piperidine derivatives and tested their efficacy against C. auris. Three derivatives showed significant antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL, indicating their potential as effective antifungal agents .
  • Antitumor Efficacy :
    • Another study focused on a related piperidine compound that inhibited PARP activity with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. This compound demonstrated selective toxicity towards BRCA-deficient cancer cells while sparing normal cells .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/MFC ValuesReference
AntifungalCandida aurisMIC: 0.24 - 0.97 μg/mL
AntitumorBRCA-deficient cancer cellsIC50: 3.8 nM (PARP-1)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compounds listed in (e.g., DX-CA-[S2200], 5-CA-2-HM-MCBX) share functional groups such as methylamino, methoxy, and ester linkages, but differ in substituent placement and core scaffolds. A comparative analysis is presented in Table 1.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Core Scaffold Functional Groups Present
Target Compound Piperidinylsulfonyl, methylsulfanyl Anilino-pyridine Sulfonamide, ester, thioether
DX-CA-[S2200] Methoxy, methylamino Benzoic acid derivative Ester, methoxy, methylamino
5-CA-2-HM-MCBX Hydroxymethyl, hydroxy Benzoic acid derivative Ester, hydroxymethyl, hydroxy
Key Observations:
  • Sulfonamide vs.
  • Thioether vs. Hydroxymethyl Groups : The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the polar hydroxymethyl group in 5-CA-2-HM-MCBX (logP ~1.8 estimated), suggesting better membrane permeability .

Metabolic Stability and Pathways

Metabolic pathways for ester-containing compounds often involve hydrolysis or oxidative modifications.

Table 2: Metabolic Pathways and Stability
Compound Name Primary Metabolic Pathway Half-Life (in vitro) Stability Notes
Target Compound Ester hydrolysis, sulfation ~6.5 hours Stable sulfonamide resists CYP450 oxidation
DX-CA-[S2200] Oxidative N-demethylation ~2.3 hours Rapid clearance due to methoxy oxidation
5-CA-2-HM-MCBX Glucuronidation of hydroxymethyl ~8.1 hours Polar metabolites favor renal excretion
Key Observations:
  • The target compound’s piperidinylsulfonyl group reduces susceptibility to cytochrome P450-mediated oxidation, prolonging its half-life compared to DX-CA-[S2200] .
  • Ester hydrolysis is a common pathway, but the methylsulfanyl group may slow this process relative to the hydroxymethyl group in 5-CA-2-HM-MCBX.

Toxicity Profiles

Toxicity is influenced by metabolic intermediates and reactive species.

Table 3: Toxicity Findings
Compound Name Hepatotoxicity Nephrotoxicity Notes
Target Compound Low Moderate Sulfonamide-linked renal crystals observed
DX-CA-[S2200] High Low Reactive N-demethylation metabolites
5-CA-2-HM-MCBX Moderate High Hydroxymethyl glucuronides accumulate
Key Observations:
  • The target compound’s sulfonamide group correlates with moderate nephrotoxicity, likely due to crystal deposition in renal tubules .
  • DX-CA-[S2200] exhibits higher hepatotoxicity, attributed to reactive intermediates from oxidative metabolism.

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